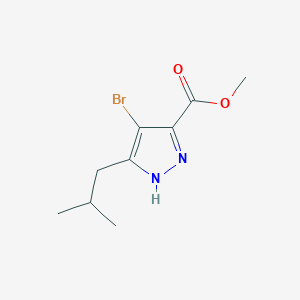![molecular formula C8H12N2O6 B2539521 ethyl [N'-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate CAS No. 1071717-39-9](/img/structure/B2539521.png)
ethyl [N'-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate is an organic compound with the molecular formula C9H15NO5. It is a colorless to pale yellow liquid with a faint odor and is soluble in both water and organic solvents. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of hydrazine and amide intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate typically involves the following steps:
Reaction of L-alanine with diethylamino methanol: This reaction produces L-alanine methyl ester.
Reaction of L-alanine methyl ester with N-ethoxyoxalyl chloride: This step yields the target compound, ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of peptides and proteins.
Biology: It is used in the formation of hydrazine and amide intermediates, which are important in various biological processes.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate involves its interaction with molecular targets and pathways in the body. It acts as a reagent in the formation of hydrazine and amide intermediates, which are involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate include:
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Uniqueness
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate is unique due to its specific structure and reactivity. Unlike other esters, it contains a hydrazinecarbonyl group, which makes it particularly useful in the synthesis of hydrazine and amide intermediates. This unique feature sets it apart from other similar compounds and makes it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoacetyl)hydrazinyl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O6/c1-3-15-7(13)5(11)9-10-6(12)8(14)16-4-2/h3-4H2,1-2H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKAFWIZKBQVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NNC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2539442.png)
![4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2539443.png)
![N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2539444.png)
![2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2539446.png)
![1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2539448.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539449.png)
![5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2539452.png)
![N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2539455.png)

![2-{4-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2539458.png)
![2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide](/img/structure/B2539459.png)


